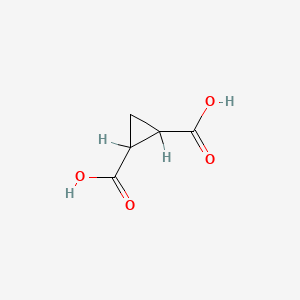

(1R,2R)-cyclopropane-1,2-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426198 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58616-95-8, 696-75-3 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance and Research Trajectory of Cyclopropane 1,2 Dicarboxylic Acid Stereoisomers in Modern Chemistry

The stereoisomers of cyclopropane-1,2-dicarboxylic acid, which include cis and trans diastereomers and their respective enantiomers, are of considerable interest in modern chemistry due to their unique structural and chemical properties. rsc.org The constrained nature of the cyclopropane (B1198618) ring imparts significant ring strain, leading to heightened reactivity and specific conformational preferences that are exploited in various chemical transformations. wikipedia.org These molecules serve as valuable chiral building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.orgwiley-vch.de

The research trajectory has moved from fundamental studies of the synthesis and properties of these isomers to their application in more complex systems. For instance, they have been utilized as probes for understanding reaction mechanisms and as key components in the design of chiral ligands for asymmetric catalysis. acs.org The biological activity of compounds incorporating the cyclopropane-1,2-dicarboxylic acid motif has also been a significant driver of research. For example, derivatives of these acids have been investigated as inhibitors of enzymes such as 3-methylaspartase, highlighting the importance of absolute stereochemistry in enzyme-substrate interactions. rsc.org Furthermore, the development of methods for the enantioselective synthesis of these compounds remains an active area of research, with new catalytic systems and biocatalytic approaches continually emerging. acs.orgrsc.org

Stereochemical Purity and Enantiomeric Control: a Research Focus

The biological and chemical applications of cyclopropane-1,2-dicarboxylic acid stereoisomers are often highly dependent on their stereochemical purity. Consequently, a significant body of research has been dedicated to the development of methods for obtaining these compounds in enantiomerically pure form. The approaches to achieving enantiomeric control can be broadly categorized into the resolution of racemic mixtures and asymmetric synthesis.

Early methods for obtaining enantiomerically pure cyclopropane (B1198618) derivatives often relied on the resolution of racemic mixtures. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. nih.gov

More contemporary research has focused on asymmetric synthesis, which aims to create the desired stereoisomer directly. This has been accomplished through several key strategies:

Chiral Auxiliaries: This method involves attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent cyclopropanation reaction. The auxiliary is then removed to yield the enantiomerically enriched product. The use of chiral auxiliaries like (R)-pantolactone has proven effective in the synthesis of various chiral cyclopropane derivatives. nih.gov

Chiral Catalysts: The development of chiral transition-metal catalysts, particularly those based on rhodium, ruthenium, and copper, has revolutionized asymmetric cyclopropanation. acs.orgnih.gov These catalysts, bearing chiral ligands, can effectively control the stereochemistry of the reaction, leading to high yields and excellent enantioselectivities. For instance, dirhodium tetracarboxylate catalysts have been extensively used for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.gov

Biocatalysis: Enzymes have emerged as powerful tools for achieving high enantioselectivity. Enzymatic hydrolysis of racemic esters or amides of cyclopropane-1,2-dicarboxylic acid can selectively produce one enantiomer of the acid, leaving the other enantiomer of the ester or amide unreacted. For example, the microorganism Rhodococcus rhodochrous has been shown to catalyze the enantioselective hydrolysis of amides derived from (±)-trans-cyclopropane-1,2-dicarboxylate. rsc.org

The table below summarizes some of the reported methods for the synthesis of enantiomerically enriched cyclopropane-1,2-dicarboxylic acid derivatives, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.

| Starting Material | Method | Catalyst/Auxiliary | Product Configuration | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| Dimenthyl fumarate | Cobalt(0) or Nickel(0) complex-catalyzed cyclopropanation | - | trans | - | - |

| Menthyl chloroacetate (B1199739) and menthyl acrylate | Michael addition-condensation | - | trans | - | - |

| Vinyl heterocycles and aryldiazoacetates | Chiral auxiliary | (R)-pantolactone | (1R,2S) or (1S,2R) | - | 87-98 de |

| Vinyl heterocycles and aryldiazoacetates | Asymmetric catalysis | Rh₂(R-p-Ph-TPCP)₄ | - | - | 86->99 ee |

| Racemic amido esters of trans-cyclopropane-1,2-dicarboxylic acid | Enzymatic hydrolysis | Rhodococcus rhodochrous IFO 15564 | (1S,2S)-acid and (1R,2R)-amide | - | Moderate to high ee |

Historical Context and Evolution of Research on 1r,2r Cyclopropane 1,2 Dicarboxylic Acid

Diastereoselective and Enantioselective Synthetic Approaches

Achieving high levels of diastereoselectivity and enantioselectivity is paramount in modern synthetic chemistry. For this compound, this is accomplished through several sophisticated strategies that leverage chiral starting materials, catalysts, or reagents to control the formation of the desired stereoisomer.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wiley-vch.de Sugars, amino acids, and terpenes are common choices. In the context of cyclopropane synthesis, carbohydrate derivatives have proven to be effective chiral auxiliaries.

A notable strategy involves using D-fructose as a chiral precursor. bjmu.edu.cnacs.org For instance, a highly diastereoselective synthesis of (1S)-trans-cyclopropane derivatives was developed using a fructose-derived chiral auxiliary. bjmu.edu.cn The process involves the reaction of chloroacetylated 1,2;4,5-di-O-isopropylidene-D-fructopyranose with a tertiary amine to form an ammonium (B1175870) salt, which then generates a cyclopropane derivative via an ylide intermediate upon treatment with cesium carbonate. bjmu.edu.cn This approach provides an efficient route to optically pure di- or poly-substituted cyclopropanes. bjmu.edu.cn While this specific example leads to the (1S) configuration, the principle demonstrates the utility of the chiral pool, where the inherent chirality of the starting material directs the stereochemical outcome of the cyclopropanation.

Desymmetrization Techniques for Prochiral Precursors, including Cyclopropane-1,2-dicarboxylic Anhydrides

Desymmetrization of prochiral or meso compounds is a powerful strategy for generating chiral molecules. brandeis.edursc.org This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical molecule, often mediated by a chiral catalyst. For the synthesis of chiral cyclopropane-1,2-dicarboxylic acid derivatives, the desymmetrization of cis-cyclopropane-1,2-dicarboxylic anhydride (B1165640) is a key method. cymitquimica.com

Modified Cinchona alkaloids have emerged as highly effective catalysts for the enantioselective alcoholysis of cyclic anhydrides. brandeis.edu The reaction involves ring-opening the anhydride with an alcohol, such as methanol, to produce a chiral hemiester. brandeis.edubuchler-gmbh.com For example, using catalysts like (DHQD)2AQN, cis-cyclohexane-1,2-dicarboxylic acid anhydride can be converted to its corresponding hemiester with 97% enantiomeric excess (ee) and in nearly quantitative yield. brandeis.edu This methodology is broadly applicable to various monocyclic and bicyclic anhydrides, consistently yielding high enantioselectivity. brandeis.edu The stereochemical result is predictable, with catalysts derived from dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) providing opposite enantiomers of the product hemiester. brandeis.edu

| Anhydride Precursor | Catalyst | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| cis-Cyclopentane-1,2-dicarboxylic acid anhydride | (DHQD)2AQN | Hemiester | 95% | High |

| cis-Cyclohexane-1,2-dicarboxylic acid anhydride | (DHQD)2AQN (5 mol%) | Hemiester | 97% | 97% |

| cis-Cyclohexane-1,2-dicarboxylic acid anhydride | (DHQ)2AQN | Opposite Enantiomer Hemiester | Similar to (DHQD)2AQN | High |

Enzyme-Mediated Kinetic Resolution and Biocatalytic Hydrolysis of Racemic Mixtures

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. dntb.gov.ua Enzymes can perform kinetic resolutions of racemic mixtures, where one enantiomer of a racemic substrate is selectively transformed, leaving the other enantiomer unreacted and thus resolved.

For derivatives of trans-cyclopropane-1,2-dicarboxylic acid, enantioselective hydrolysis catalyzed by bacterial amidases has been successfully demonstrated. rsc.org Starting from racemic diethyl (±)-trans-cyclopropane-1,2-dicarboxylate, various amido esters and diamides can be prepared. rsc.org The key step is the hydrolysis of these racemic amides by the amidase from Rhodococcus rhodochrous IFO 15564, which exhibits moderate to high enantioselectivity. rsc.org This allows for the separation of enantiomers, for example, isolating the remaining (1R,2R)-amide with an enantiomeric excess of 65% in one instance. rsc.org

Lipase-catalyzed asymmetric acetylation is another powerful biocatalytic tool. This has been applied to the synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, where the key step is the enzymatic acetylation of a pro-chiral diol. elsevierpure.com Engineered enzymes are also being developed for asymmetric cyclopropanations. nih.govrochester.edu For example, a promiscuous tautomerase was engineered to catalyze the enantioselective synthesis of various cyclopropanes with high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). nih.gov

Asymmetric Cyclopropanation Reactions Utilizing Chiral Auxiliaries and Catalysts

The most direct route to chiral cyclopropanes involves asymmetric cyclopropanation, where a carbene or carbenoid is added to an alkene in the presence of a chiral catalyst or with the aid of a chiral auxiliary. wiley-vch.dersc.org

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. rsc.org (R)-pantolactone is one such auxiliary used in the dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles to produce 1-aryl-2-heteroarylcyclopropane-1-carboxylates with high diastereoselectivity. rsc.org Another approach uses a three-step sequence of aldol (B89426)/cyclopropanation/retro-aldol reactions, where a temporary stereocenter created in the initial aldol reaction directs the subsequent cyclopropanation, ultimately affording chiral cyclopropane-carboxaldehydes in >95% ee. rsc.org

Chiral Catalysts: Transition metal complexes with chiral ligands are widely used to catalyze asymmetric cyclopropanation.

Cobalt Catalysts: Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins are effective for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govorganic-chemistry.org These systems operate via a stepwise radical mechanism and can produce valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov For example, the catalyst [Co(P1)] is effective for the cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with high ee, which can then be converted to optically active cyclopropyl (B3062369) carboxamides. organic-chemistry.org

Rhodium Catalysts: Chiral dirhodium tetracarboxylate catalysts are highly effective for these transformations. rsc.org For instance, Rh2(R-p-Ph-TPCP)4 is optimal for meta- or para-substituted aryldiazoacetates, while Rh2(R-TPPTTL)4 is preferred for ortho-substituted substrates, yielding products with high enantioselectivity. rsc.org Chiral-at-metal Rh(III) complexes have also been developed to catalyze the enantioselective cyclopropanation of sulfoxonium ylides, producing 1,2,3-trisubstituted cyclopropanes with up to 99% ee and >20:1 dr. organic-chemistry.orgnih.gov

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Co(II)-amidoporphyrin | Alkenes + α-heteroaryldiazomethanes | Chiral heteroaryl cyclopropanes | High yield, excellent ds and ee | nih.gov |

| [Co(P1)] | Olefins + Succinimidyl diazoacetate | Chiral cyclopropane succinimidyl esters | High yield, excellent ds and ee | organic-chemistry.org |

| Rh2(R-p-Ph-TPCP)4 | Vinyl heterocycles + m/p-substituted aryldiazoacetates | 1-Aryl-2-heteroarylcyclopropane-1-carboxylates | High ds and ee | rsc.org |

| Rh2(R-TPPTTL)4 | Vinyl heterocycles + o-substituted aryldiazoacetates | 1-Aryl-2-heteroarylcyclopropane-1-carboxylates | High ee | rsc.org |

| Chiral-at-metal Rh(III) complex | β,γ-unsaturated ketoesters + Sulfoxonium ylides | 1,2,3-trisubstituted cyclopropanes | up to 99% ee, >20:1 dr | organic-chemistry.org |

Targeted Synthesis of Specific Stereoisomers and Functionalized Analogues

Beyond establishing the absolute configuration (R/S), controlling the relative stereochemistry (cis/trans) is crucial for synthesizing specific isomers of cyclopropane-1,2-dicarboxylic acid.

Methodologies for cis and trans Stereocontrol

The separation and selective synthesis of cis and trans isomers of cyclopropane carboxylic acids are well-established challenges. google.comgoogle.com The relative orientation of the two carboxyl groups significantly influences the molecule's physical properties and reactivity. researchgate.net

Historically, methods for separating cis and trans isomers included fractional crystallization of the acids or careful distillation of their lower alkyl esters. google.comgoogle.com A more refined chemical technique involves the selective precipitation of one isomer from a solution containing a mixture. google.com This can be achieved by treating an aqueous solution of a soluble salt of the cis and trans isomers with a carefully controlled amount of a weak acid, like acetic acid or carbonic acid. google.com The difference in pKa values between the cis and trans isomers allows one form to precipitate while the other remains in solution as a salt. google.comgoogle.com For example, when separating substituted cyclopropane carboxylic acids, the cis-isomer is often preferentially precipitated, leaving the trans-isomer in the solution. google.com

In directed synthesis, the stereochemical outcome can be influenced by the reaction mechanism. For example, catalytic asymmetric cyclopropanation reactions often show a high preference for the trans product due to steric factors that disfavor the cis transition state. rochester.edu Conversely, other synthetic routes, such as those proceeding through a 1,3-dipolar cycloaddition followed by pyrolysis of the resulting pyrazoline, can be tuned to favor specific diastereomers. doi.org The choice of catalyst and reaction conditions in metal-catalyzed cyclopropanations is also a key factor in controlling the cis/trans selectivity. nih.gov

Exploration of Novel Synthetic Pathways and Reaction Conditions

The direct construction of the chiral cyclopropane ring remains the most common approach to synthesizing this compound and its precursors. Several powerful methods have been developed, each with distinct advantages.

A straightforward and high-yielding method to obtain this compound is the hydrolysis of its corresponding diester. Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, which can be synthesized via several asymmetric methods, serves as a common precursor.

The hydrolysis is typically carried out under basic conditions, for example, using potassium hydroxide (B78521) in an aqueous or alcoholic solution. tandfonline.com This saponification reaction proceeds in quantitative yields, providing the desired diacid. tandfonline.com This final deprotection step is crucial and is often the last step in a multi-step synthesis of the target molecule. The synthesis of the trans-cyclopropane-1,2-carboxylic acid derivatives often starts with the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. tandfonline.com

| Precursor | Reagents | Product | Yield | Reference |

| Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | Potassium Hydroxide | This compound monoester | Quantitative | tandfonline.com |

| 3-Oxabicyclo[3.1.0]hexane-2,4-dione | Water or Ethanol | cis-Cyclopropane-1,2-dicarboxylic acid derivatives | Good | tandfonline.com |

Metal-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds is one of the most powerful and widely used methods for constructing optically active cyclopropanes. acs.orgacs.org This reaction involves the decomposition of a diazo compound by a transition metal catalyst to form a metal-carbene intermediate, which then transfers the carbene to an alkene.

The choice of catalyst is critical for achieving high enantioselectivity. Chiral dirhodium(II) and cobalt(II) complexes have proven to be particularly effective. acs.orgacs.org For example, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins are highly effective for the asymmetric intramolecular cyclopropanation of allylic diazoacetates, yielding densely functionalized cyclopropanes with high enantiomeric purity. acs.org Similarly, dirhodium catalysts like Rh₂(S-DOSP)₄ are highly effective for the cyclopropanation of alkenes with heteroaryldiazoacetates, producing cyclopropanes with excellent diastereoselectivity and enantioselectivity. acs.org

The reaction of ethyl diazoacetate with styrene, catalyzed by chiral ruthenium complexes, can furnish the corresponding cis and trans cyclopropanes in good yields and high enantiomeric excess. researchgate.net

| Catalyst System | Diazo Reagent | Alkene Substrate | Key Features | Reference(s) |

| Cobalt(II)-Porphyrin Complex [Co(P2)] | Allylic α-nitrodiazoacetate | Intramolecular | High yield and enantioselectivity for functionalized 3-oxabicyclo[3.1.0]hexan-2-ones. | acs.org |

| Dirhodium(II) Complex [Rh₂(S-DOSP)₄] | Heteroaryldiazoacetates | Styrene | High diastereo- and enantioselectivity (up to 98% ee). | acs.org |

| Cobalt(II) Complex [Co(P1)] | Succinimidyl diazoacetate | Various Olefins | High yields and excellent diastereo- and enantioselectivity for cyclopropane succinimidyl esters. | organic-chemistry.orgnih.gov |

| Ruthenium(II)-Pheox Complex | Ethyl diazoacetate | Various Olefins | Good yields and excellent enantiomeric excesses. | researchgate.net |

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful cascade process for synthesizing cyclopropanes. rsc.orgrsc.org This method involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution (cyclization) to form the three-membered ring. rsc.org This approach is highly versatile, allowing for the construction of polysubstituted cyclopropanes with excellent stereocontrol. rsc.org

MIRC reactions can be rendered enantioselective by using chiral catalysts, chiral substrates, or chiral nucleophiles. rsc.orgrsc.org For instance, organocatalysts such as chiral secondary amines or cinchona alkaloids can be used to catalyze the enantioselective MIRC reaction between α,β-unsaturated compounds and various nucleophiles. rsc.org The reaction of 2-arylidene-1,3-indandiones with dimethyl bromomalonate, catalyzed by a commercially available α,α-L-diarylprolinol, yields spirocyclopropanes in high yield and good enantiomeric excess. researchgate.net

There are two main types of MIRC reactions. In Type I, the leaving group is on the Michael acceptor, while in Type II, the leaving group is on the nucleophile. rsc.org Both types have been successfully employed in the synthesis of complex cyclopropane structures. rsc.org

| Catalyst/Promoter | Michael Acceptor | Michael Donor/Nucleophile | Product Type | Key Features | Reference(s) |

| Cinchona Alkaloid Derivatives | Various | Various | Chiral Cyclopropanes | Prevents side reactions, improving yields and enantioselectivity. | rsc.org |

| α,α-L-diarylprolinol (Organocatalyst) | 2-Arylidene-1,3-indandiones | Dimethyl bromomalonate | Spirocyclopropanes | High yield and up to 85% ee. | researchgate.net |

| Base (e.g., Triethylamine) | α-Bromoennitriles | 2-Arylacetonitriles | Dinitrile-substituted cyclopropanes | Transition-metal-free, good functional group tolerance. | nih.gov |

Recent advancements in photoredox catalysis have enabled novel strategies for cyclopropane synthesis. One such method involves a decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk This approach utilizes readily available carboxylic acids as radical precursors.

In this process, a photocatalyst, upon irradiation with visible light, initiates the single-electron reduction of the carboxylic acid, leading to its decarboxylation and the formation of a carbon-centered radical. This radical then adds to an electron-deficient alkene that contains an appended alkyl chloride. The resulting open-shell intermediate undergoes a single-electron transfer (reductive termination) to form a carbanion, which is then trapped in an intramolecular alkylation to furnish the cyclopropane ring. nih.govbris.ac.uk This methodology is notable for its mild reaction conditions and high functional group tolerance, allowing for the synthesis of structurally complex cyclopropanes from readily available starting materials. nih.govbris.ac.uk

Another innovative approach is the stereoselective photodecarboxylation of redox-active esters derived from cyclopropanation products. nih.govacs.org This modular synthesis allows for the conversion of olefins into cis-diarylcyclopropanes through a sequence of asymmetric cyclopropanation followed by a stereoselective decarboxylative reduction. acs.org

Synthesis of Ester and Amide Derivatives

The carboxylic acid moieties of this compound are readily converted into ester and amide derivatives. These modifications are fundamental for creating prodrugs, altering pharmacokinetic properties, or preparing intermediates for further coupling reactions.

Esterification is commonly achieved through several standard methods. One approach involves the selective hydrolysis of the corresponding diester. For instance, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be hydrolyzed in the presence of a stoichiometric amount of potassium hydroxide to yield the monoester derivative in quantitative yields. tandfonline.com Another classic method involves activating the carboxylic acid, for example, by converting it to an acid chloride. This reactive intermediate can then be treated with an alcohol, such as benzyl (B1604629) alcohol in the presence of a base like triethylamine, to furnish the desired ester. rsc.org

Amidation follows similar principles of carboxylic acid activation. The synthesis of amide derivatives is often accomplished using standard peptide coupling reagents. mdpi.com For example, the dicarboxylic acid can be reacted with a desired amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT). mdpi.com This methodology allows for the synthesis of a diverse range of mono- and di-amides. rsc.orgmdpi.com The amidase from microorganisms like Rhodococcus rhodochrous has also been used for the enantioselective hydrolysis of racemic cyclopropane dicarboxamides, providing a biocatalytic route to optically active amido-acids. rsc.org

| Derivative Type | Synthetic Method | Reagents | Reference |

| Monoester | Selective hydrolysis of diester | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate, Potassium hydroxide | tandfonline.com |

| Ester | Acid chloride formation followed by alcoholysis | Thionyl chloride, Benzyl alcohol, Triethylamine | rsc.org |

| Amide | Peptide coupling | Amine, EDCI, HOBT | mdpi.com |

| Amido-acid | Enantioselective bacterial hydrolysis | Racemic amide, Rhodococcus rhodochrous | rsc.org |

Incorporation into Complex Molecular Architectures: Peptide and Pseudopeptide Synthesis

The conformationally constrained nature of the cyclopropane ring is a highly attractive feature for peptide and polymer chemistry. By incorporating the this compound unit into a peptide backbone, chemists can introduce a rigid bend or turn, effectively locking a portion of the peptide into a specific three-dimensional orientation. nih.gov This strategy is invaluable for designing peptidomimetics with enhanced stability against enzymatic degradation and for studying the bioactive conformations of peptides. nih.govgoogle.com

These cyclopropane units can serve as isosteric replacements for peptide linkages or entire amino acid residues. nih.gov A notable application is the use of 1,2,3-trisubstituted cyclopropanes as rigid surrogates for the extended β-strand conformation found in many protein-ligand interactions. nih.gov Researchers have successfully incorporated these mimics into the P3 subsite of renin inhibitors, a class of aspartic proteinase inhibitors. nih.gov This incorporation helps to enforce the extended conformation required for binding to the enzyme's active site, leading to potent inhibitors. nih.gov The synthesis of these complex molecules often involves coupling the cyclopropane dicarboxylic acid derivatives with peptide fragments using standard amide bond formation techniques. nih.gov

Furthermore, the derivatization of the carboxylic acids, for instance through a Curtius rearrangement, can yield β-aminocyclopropanecarboxylic acid derivatives. rsc.org These cyclopropane-constrained amino acids are unique building blocks that can be inserted into peptide chains to create novel structures with predefined conformations and enhanced biological stability. google.com

| Application | Cyclopropane-based Structure | Purpose | Key Finding | Reference |

| Renin Inhibition | 1,2,3-Trisubstituted cyclopropane dicarboxylic acid derivatives | Rigid replacement for β-strand secondary structure in pseudopeptides | Created potent inhibitors by locking the ligand in the required extended conformation for enzyme binding. | nih.gov |

| Peptide Stabilization | Cyclopropyl amino acids | Substitute for natural amino acids in peptide hormones | The cyclopropane ring enhances stability against enzymatic cleavage and can increase bioactivity. | google.com |

| Bioactive Analogues | β-Aminocyclopropanecarboxylic acid derivatives | Conformationally constrained amino acid building blocks | Obtained via Curtius rearrangement of cyclopropanecarboxylic acids, providing access to novel peptide structures. | rsc.org |

Preparation of Substituted Cyclopropane-1,2-dicarboxylic Acid Analogues for Structure-Activity Relationship Studies

To explore and optimize the interaction of cyclopropane-containing molecules with biological targets, researchers synthesize a variety of substituted analogues for structure-activity relationship (SAR) studies. tandfonline.com This involves adding different functional groups to the cyclopropane ring itself, thereby systematically altering the steric and electronic properties of the molecule.

A common synthetic route to prepare such analogues involves the reaction of acrylates with α-halo esters in the presence of a base like sodium hydride (NaH). tandfonline.com The resulting substituted cyclopropane diesters can then be hydrolyzed to the corresponding dicarboxylic acids. tandfonline.com This approach has been used to generate a series of functionalized cyclopropane-1,2-dicarboxylic acids to probe the binding pocket of O-acetylserine sulfhydrylase (OASS) enzymes. tandfonline.com In one study, a tetrasubstituted cyclopropane-1,2-dicarboxylic acid analogue demonstrated significant binding affinity for the OASS-B isoform. tandfonline.com

Another example is the synthesis of 1-substituted trans-cyclopropane-1,2-dicarboxylic acids as inhibitors of the enzyme 3-methylaspartase. rsc.org These analogues were designed as transition state mimics for the enzyme-catalyzed reaction. The results of this SAR study showed that (1S,2S)-1-methylcyclopropane-1,2-dicarboxylic acid was a particularly potent inhibitor. rsc.org Similarly, chiral cyclopropane units have been elaborated into conformationally restricted analogues of histamine (B1213489) to investigate its bioactive conformations. nih.gov These studies underscore the power of introducing substituents onto the cyclopropane core to fine-tune biological activity.

| Analogue Class | Target/Application | Synthetic Strategy | Key SAR Finding | Reference |

| Functionalized cyclopropane-1,2-dicarboxylic acids | O-acetylserine sulfhydrylase (OASS) enzymes | Reaction of acrylates and α-halo esters, followed by hydrolysis. | A tetrasubstituted analog showed the highest activity toward the OASS-B isoform. | tandfonline.com |

| 1-Substituted trans-cyclopropane-1,2-dicarboxylic acids | 3-Methylaspartase enzyme | Not specified in abstract | The (1S,2S)-1-methyl substituted analogue was the most potent inhibitor, acting as a transition state analogue. | rsc.org |

| Differentially functionalized chiral cyclopropanes | Histamine receptor | Multi-step synthesis from chiral epichlorohydrin. | The rigid cyclopropane scaffold allowed for the synthesis of conformationally restricted histamine analogues to study bioactive conformations. | nih.gov |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands from Cyclopropane-1,2-dicarboxylic Acid Scaffolds

The dicarboxylic acid functionality serves as a versatile handle for the synthesis of more complex chiral molecules. By converting the carboxylic acid groups into amides, esters, or other functional groups, a diverse array of ligands can be accessed, each with unique steric and electronic properties.

The concept of C2 symmetry, where a molecule has a twofold rotational axis, is a powerful principle in the design of chiral ligands as it can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. capes.gov.br The (1R,2R)-cyclopropane-1,2-dicarboxylic acid backbone is an ideal starting point for creating such ligands.

A notable example involves the synthesis of C2 symmetric chiral bisamide ligands from the closely related (1R,2R)-(+)-3-methylenecyclopropane-1,2-dicarboxylic acid, also known as chiral Feist's acid. nih.gov In this process, the dicarboxylic acid is first converted to its corresponding acid chloride. Subsequent reaction with a chiral amine yields C2 symmetric bidentate bisamide ligands. nih.gov These ligands are of significant interest for their potential in asymmetric transformations, owing to their ability to form stable five- or six-membered rings upon chelation with a metal center. nih.gov

Hemilabile ligands contain at least two different donor groups, one of which binds strongly to a metal center while the other forms a weaker, labile bond. acs.org This weaker bond can dissociate to create a vacant coordination site for substrate binding, a crucial step in many catalytic cycles. acs.org

The C2 symmetrical bidentate substituted amide ligands derived from the chiral Feist's acid scaffold are described as hemilabile. nih.gov The design incorporates both a strongly coordinating group and a more weakly coordinating one, allowing for the dynamic behavior required for catalysis. The synthesis of these hemilabile ligands proceeds in high yield from the dicarboxylic acid via the acid chloride intermediate, demonstrating an efficient pathway to this important class of chiral auxiliaries. nih.gov

Application in Enantioselective Transformations

Ligands derived from the cyclopropane (B1198618) scaffold have been successfully employed in a variety of metal-catalyzed enantioselective reactions, demonstrating their practical utility in synthesizing chiral molecules.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. A series of chiral, cyclopropane-based phosphorus/sulfur (P/S) ligands have been synthesized and tested in the Pd-catalyzed AAA of 1,3-diphenylpropenyl acetate (B1210297) with dimethyl malonate. rsc.org By systematically varying the substituents on the ligand, an optimal structure was identified that provided the alkylated product in high yield and with excellent enantioselectivity (93% ee). rsc.org This highlights the effectiveness of the rigid cyclopropane backbone in creating a selective chiral pocket around the palladium catalyst. rsc.org

Table 1: Performance of a Cyclopropane-Based Chiral Ligand in Asymmetric Allylic Alkylation

| Ligand Type | Reaction | Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

| Cyclopropane-based P/S Ligand | Pd-catalyzed Allylic Alkylation | 1,3-Diphenylpropenyl acetate | Dimethyl malonate | High | 93% | rsc.org |

Understanding how a ligand binds to a metal is fundamental to explaining and predicting its performance in catalysis. The C2 symmetric chiral amides derived from cyclopropane scaffolds have a high potential for binding with metal alkoxides, particularly with titanium(IV) alkoxides, through the nitrogen atom. nih.gov The resulting metal chelates typically form five- or six-membered rings, creating a rigid transition state that blocks one face of the coordination sphere, thereby directing the approach of the incoming substrate. nih.gov

For the cyclopropane-based P/S ligands used in allylic alkylation, a model to explain the observed enantioselectivity was developed using X-ray crystallographic data and solution-phase NMR studies of the palladium-ligand complexes. rsc.org These studies provide insight into the three-dimensional structure of the active catalyst and how the chiral ligand dictates the stereochemical outcome. rsc.org

Development of Organocatalytic Systems Utilizing Cyclopropane-Based Chiral Motifs

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysts. While cyclopropane-containing molecules are of great interest in organocatalysis, often serving as substrates in ring-opening reactions or as products of asymmetric cyclopropanation, the direct use of this compound as a chiral scaffold to build organocatalysts is not widely documented in available research. rsc.orgacs.org The field has seen the development of organocatalytic methods to create complex cyclopropane structures with high enantioselectivity, often using chiral phosphoric acids or cinchona-alkaloid-based catalysts. nih.govrsc.org However, systems where the inherent chirality of the this compound core itself directs an organocatalytic transformation appear to be a less explored area.

Research in Medicinal Chemistry and Biological Activity Modulation

Investigation as Enzyme Inhibitors

The ability of (1R,2R)-cyclopropane-1,2-dicarboxylic acid and its derivatives to mimic transition states or bind to active sites of enzymes has made them subjects of enzyme inhibition studies.

O-Acetylserine sulfhydrylase (OASS) is an enzyme found in bacteria and plants that catalyzes the final step in the biosynthesis of cysteine. nih.govnih.gov As this enzyme is absent in mammals, it represents a promising target for the development of new antimicrobial agents. nih.govnih.gov Research has identified cyclopropane-1,2-dicarboxylic acids as a chemotype for inhibiting OASS isoforms from Salmonella typhimurium (S. typhimurium), designated OASS-A and OASS-B. biorxiv.org

Studies using techniques such as Saturation Transfer Difference NMR (STD-NMR) have been employed to characterize the interaction between these cyclopropane (B1198618) derivatives and the OASS enzymes. nih.govbiorxiv.org These investigations provide insights into the binding mode of these small molecules. nih.govbiorxiv.org Notably, many of the cyclopropane-1,2-dicarboxylic acid compounds induce a significant increase in the fluorescence emission of the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme upon binding to either OASS-A or OASS-B. nih.govnih.gov This property makes them valuable tools for developing competition-binding experiments to screen for more potent inhibitors. nih.govnih.gov

A series of tetrasubstituted cyclopropane-1,2-dicarboxylic acid derivatives were synthesized and evaluated for their inhibitory activity. The main structural feature of these inhibitors was a carboxylic acid moiety linked via a cyclopropane spacer to a hydrophobic side chain in a trans configuration. biorxiv.org The data from these studies highlight the importance of the carboxylic acid groups for effective binding to the enzyme. biorxiv.org

| Compound | Target Enzyme | Dissociation Constant (Kd) |

|---|---|---|

| Compound 23 (a tetrasubstituted cyclopropane-1,2-dicarboxylic acid) | OASS-A | 9.0 μM |

| OASS-B | 40 μM |

No information was found in the search results regarding the investigation of this compound as an inhibitor of 3-methylaspartase or its use in elucidating transition state analogues for this specific enzyme.

Role in Biological Pathway Probing and Receptor Agonism

The compound's resemblance to endogenous metabolites allows it to interact with specific biological pathways and receptors, serving as a valuable probe for studying their function.

The G protein-coupled receptor 91 (GPR91), now known as Succinate (B1194679) Receptor 1 (SUCNR1), is activated by the Krebs cycle intermediate, succinate. unl.pt This receptor acts as a sensor for metabolic stress and is implicated in various physiological and pathological processes, including hypertension and inflammation. unl.ptnih.govutdallas.edu The lack of suitable pharmacological tools has historically hindered the study of GPR91. nih.govrsc.org

Research has identified cis-1,2-cyclopropanedicarboxylic acid, a stereoisomer of the title compound, as a potent agonist for GPR91. rsc.orgnih.gov It exhibits an efficacy similar to that of the natural ligand, succinic acid. rsc.orgnih.gov These synthetic, non-metabolite agonists are crucial because they activate the receptor without being substrates for intracellular targets like succinate dehydrogenase, thus allowing for the specific study of GPR91-mediated signaling. nih.gov

The identification of these agonists was facilitated by screening libraries of succinate analogues and using receptor modeling. nih.govnih.gov cis-1,2-cyclopropanedicarboxylic acid was shown to be as potent as succinate in producing a physiological response, such as increasing blood pressure in rats upon intravenous infusion. rsc.org These findings establish it as a valuable pharmacological tool for delineating the functions of GPR91. nih.govrsc.org

| Compound | Dose | Effect |

|---|---|---|

| Succinic Acid | 10 mg·kg⁻¹ | Significant increase in blood pressure |

| cis-1,2-cyclopropanedicarboxylic acid (cCPDA) | 10 mg·kg⁻¹ | Similar increase in blood pressure to succinic acid |

The biosynthesis of ethylene (B1197577), a key plant hormone, is a highly regulated process. nih.govusp.br The direct precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related cyclopropane derivative. nih.govnih.gov The ethylene biosynthesis pathway involves two main enzymes: ACC synthase (ACS), which produces ACC from S-adenosylmethionine (SAM), and ACC oxidase (ACO), which converts ACC to ethylene. biorxiv.orgnih.govusp.br The regulation of ethylene levels is crucial for many aspects of plant development and stress response and is controlled at the level of ACS and ACO gene expression and protein stability, as well as through the conjugation and transport of ACC. nih.govnih.gov

While this compound is a structural analogue of the key biosynthetic intermediate ACC, the reviewed literature does not describe a direct role for it in the regulation of the ethylene biosynthesis pathway. The research focuses on ACC as the central molecule whose availability and conversion are the primary points of control. nih.govnih.govusp.br

Precursor in Bioactive Molecule Synthesis

The cyclopropane scaffold is a recurring motif in many natural products and bioactive molecules. unl.ptutdallas.edu The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of optically active compounds.

For instance, the trans isomer of cyclopropane-1,2-dicarboxylic acid has been used as a starting point to prepare a variety of optically active molecules. Through enantioselective bacterial hydrolysis of racemic amides derived from diethyl (±)-trans-cyclopropane-1,2-dicarboxylate, researchers have produced amido esters, mixed acid esters, and amido acids with moderate to high enantioselectivity. rsc.org Furthermore, a Curtius rearrangement of the enzymatically prepared cyclopropanecarboxylic acids provides a pathway to optically active β-aminocyclopropanecarboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. rsc.org

Detailed organic synthesis procedures have been published for the preparation of enantiomerically pure cyclopropane-1,2-dicarboxylic acid, such as (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid, starting from dimenthyl succinate and involving a key cyclopropanation step. orgsyn.org This highlights its utility as a chiral building block for creating more complex bioactive molecules. orgsyn.org

Structure-Activity Relationship (SAR) and Ligand-Based Drug Design Approaches

Ligand-based drug design is a crucial strategy in medicinal chemistry, employed when the three-dimensional structure of a biological target is not available. nih.govgardp.org This approach relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. mdpi.com Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are key tools in ligand-based design, enabling the prediction of a compound's activity and the optimization of lead compounds. nih.govnih.gov

The rigid cyclopropane scaffold of this compound and its derivatives is highly advantageous for Structure-Activity Relationship (SAR) studies. smolecule.com The constrained nature of the three-membered ring reduces the number of possible conformations, allowing researchers to more clearly understand how the spatial arrangement of substituents affects biological activity.

For example, in the design of inhibitors for various enzymes, the cyclopropane ring serves as a rigid core to which different functional groups can be attached. By systematically varying these groups and assessing the resulting changes in inhibitory potency, researchers can build detailed SAR models. These models provide valuable insights into the key interactions between the ligand and its target protein, guiding the design of more potent and selective inhibitors.

The development of C2 symmetric chiral bisamides from this compound is an example of how these molecules can be used to create new chiral ligands. mdpi.com The diastereoselective synthesis of gem-difluoroallylated cyclopropanes, controlled by specific N-heterocyclic carbene (NHC) ligands, further illustrates the utility of cyclopropane derivatives in creating structurally diverse molecules with potential applications in drug discovery. acs.org This approach allows for the generation of two different diastereomers from the same starting material, expanding the chemical space that can be explored in the search for new therapeutic agents. acs.org

Advancements in Materials Science and Polymer Chemistry

Incorporation into Polymeric Structures

The introduction of (1R,2R)-cyclopropane-1,2-dicarboxylic acid into polymer chains provides a method for fine-tuning the material's bulk properties. The inherent rigidity of the cyclopropane (B1198618) ring can significantly influence the polymer's thermal and mechanical characteristics.

Synthesis of Copolymers for Flexible Organic Light-Emitting Diode (OLED) Displays

While direct synthesis of copolymers using this compound specifically for flexible OLEDs is an area of ongoing research, the use of chiral materials in this technology is gaining considerable attention. ox.ac.ukyoutube.com Chiral two-dimensional conductive polymers are a novel class of materials that are being explored for their potential in flexible electronics. nih.govbgu.ac.il The introduction of chirality can enhance or modify the electronic, optical, and structural properties of these materials. nih.govbgu.ac.il For instance, in OLEDs, the use of materials that can emit circularly polarized light can significantly improve efficiency and operational lifetime. ox.ac.uk

The incorporation of a chiral and rigid monomer like this compound into a polyester (B1180765) backbone is a promising strategy to induce such chiroptical properties. The synthesis would typically involve a polycondensation reaction between the dicarboxylic acid (or its ester derivative) and a suitable diol. The resulting chiral polyester could then be investigated for its potential in flexible and wearable devices. nih.govbgu.ac.il The inherent flexibility of some polymer chains, combined with the unique electronic properties imparted by chirality, lays the groundwork for the development of advanced flexible displays. nih.govbgu.ac.il

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the nature of both the metal and the organic linker. The use of chiral dicarboxylic acids as linkers can lead to the formation of chiral MOFs, which have potential applications in asymmetric catalysis, enantioselective separations, and chiral sensing. nih.govnih.gov

While the direct use of this compound in the synthesis of MOFs is not yet widely reported, the principles of MOF construction suggest its potential as a valuable chiral building block. The synthesis of a new chiral metal-organic coordination polymer has been demonstrated using a different chiral dicarboxylic acid derivative, highlighting the feasibility of creating such structures. A new chiral one-dimensional coordination polymer was prepared from a trinuclear paddlewheel helix and arsenyl tartrate. nih.gov The synthesis of chiral MOFs can be achieved through various methods, including the use of enantiopure ligands, spontaneous resolution of achiral components, or the use of a chiral induction agent. nih.gov

The rigid and well-defined stereochemistry of this compound makes it an excellent candidate for the predictable assembly of chiral MOFs. A hypothetical synthesis could involve the reaction of a metal salt with the dicarboxylic acid under solvothermal conditions, potentially leading to a framework with a unique topology and pore environment. The resulting chiral MOF could then be explored for applications that take advantage of its enantiopure nature.

Development of Novel Functional Materials with Tailored Properties

The unique structural features of this compound make it a versatile building block for the development of novel functional materials with precisely controlled properties. The combination of its rigid cyclopropane core and its chirality can be leveraged to create materials with enhanced thermal stability, specific optical activity, and tailored mechanical responses.

The incorporation of cyclopropane groups into polymer backbones has been shown to result in significant changes in material properties, including viscosity, melt flow, glass-transition temperature, and thermal stability. These modifications can lead to the creation of amorphous thermoplastic products with practical applications. The development of chiral functional materials is seen as a promising platform for emerging electronics. ox.ac.uk The consideration of molecular chirality is a simple and versatile approach to enhancing the performance of existing organic electronic devices and presents a pathway to next-generation technologies. ox.ac.uk

Below is a table summarizing the potential impact of incorporating this compound on material properties:

| Property | Potential Impact of this compound | Rationale |

| Chiroptical Activity | Induction of circular dichroism and circularly polarized luminescence. | The inherent chirality of the monomer can be transferred to the bulk material. ox.ac.ukyoutube.com |

| Thermal Stability | Increased glass transition temperature (Tg). | The rigid cyclopropane ring restricts segmental motion within the polymer chains. |

| Mechanical Strength | Potential for increased rigidity and modulus. | The stiff nature of the cyclopropane unit can reinforce the polymer matrix. |

| Crystallinity | Disruption of polymer chain packing, leading to more amorphous materials. | The non-linear, rigid structure can hinder the regular alignment of polymer chains. |

| Enantioselective Recognition | Creation of materials capable of distinguishing between enantiomers. | The chiral cavities or surfaces in MOFs or imprinted polymers can selectively interact with one enantiomer over another. nih.govnih.gov |

The synthesis of chiral helical polymer materials from achiral monomers has also been explored, demonstrating another avenue for creating materials with significant application potential in fields such as asymmetric catalysis, chiral separation, and circularly polarized luminescence. rsc.org The unique properties of this compound position it as a key component in the future development of a wide range of advanced functional materials.

Advanced Characterization and Mechanistic Elucidation Methodologies in Research

Spectroscopic Techniques for Stereochemical and Structural Analysis

Spectroscopy is a cornerstone for the structural analysis of (1R,2R)-cyclopropane-1,2-dicarboxylic acid, providing detailed information on its atomic connectivity, functional groups, and chiral nature.

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution.

¹H-NMR and ¹³C-NMR: Standard one-dimensional NMR techniques are used to confirm the carbon skeleton and the proton environments. For this compound, the ¹H-NMR spectrum typically shows complex multiplets for the non-equivalent protons on the cyclopropane (B1198618) ring and a characteristic signal for the acidic protons of the carboxyl groups. The ¹³C-NMR spectrum provides signals for the carboxyl carbons and the carbons of the cyclopropane ring. These spectra help confirm the successful synthesis and purity of the compound. researchgate.net

Saturation Transfer Difference NMR (STD-NMR): This advanced NMR technique is particularly useful for studying the binding of ligands to large molecules like proteins. nih.gov In research involving this compound and its derivatives as enzyme inhibitors, STD-NMR has been employed to characterize the interactions between the cyclopropane compound and the target enzyme, O-acetylserine sulfhydrylase (OASS). nih.govtandfonline.com By irradiating the protein and observing the transfer of saturation to the bound small molecule, STD-NMR can identify the specific parts of the cyclopropane derivative that are in close contact with the enzyme, providing valuable insights into its binding mode. nih.gov

| NMR Data for Cyclopropane-1,2-dicarboxylic Acid Derivatives | | :--- | :--- | | Nucleus | Typical Chemical Shift (ppm) & Description | | ¹H | Signals for cyclopropyl (B3062369) protons appear as complex multiplets. The acidic protons of the carboxylic acids give a broad singlet. | | ¹³C | Signals for the carbonyl carbons of the carboxylic acids are observed downfield. The cyclopropyl carbons appear in the aliphatic region. | | STD-NMR | Used to determine binding epitopes by observing saturation transfer from a target protein to the ligand. |

Note: Specific chemical shifts can vary based on the solvent, concentration, and specific derivative.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that confirm its structure. nih.gov Key absorptions include a very broad O-H stretching band, typical for hydrogen-bonded carboxylic acids, and a strong, sharp C=O stretching band for the carbonyl group. nih.govchemicalbook.com

| Characteristic IR Absorption Bands | | :--- | :--- | | Functional Group | Approximate Wavenumber (cm⁻¹) | | O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) | | C=O stretch (Carboxylic acid) | 1680-1725 (strong) | | C-O stretch | 1210-1320 | | C-H stretch (Cyclopropane) | ~3100 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of this compound, which is 130.10 g/mol , and to study its fragmentation patterns. nih.govnih.gov This data confirms the elemental composition and can provide structural clues based on how the molecule breaks apart under ionization. Advanced techniques may also predict the collision cross-section (CCS) for different ions, offering another layer of structural information. uni.lu

As a chiral molecule, this compound has a non-superimposable mirror image, the (1S,2S) enantiomer.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The (1R,2R) enantiomer will rotate light in the opposite direction but with the same magnitude as the (1S,2S) enantiomer. This measurement is fundamental for confirming which enantiomer has been synthesized and for assessing its enantiomeric purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. The CD spectrum of this compound is the mirror image of that of its (1S,2S) counterpart, providing definitive proof of its absolute configuration.

X-ray Crystallography for Absolute Stereochemistry Determination and Complexation Geometry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and, most importantly for this compound, the absolute stereochemistry. Studies on related cyclopropane dicarboxylic acid derivatives have used X-ray crystallography to unambiguously confirm the trans configuration of the two carboxylic acid groups relative to the cyclopropane ring. smolecule.com This solid-state structural information is crucial for understanding how the molecule might fit into an enzyme's active site.

Chromatographic Methods for Enantiomeric Excess and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and, critically, from its other stereoisomers.

Purity Assessment: Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction in real-time. orgsyn.org For purification, column chromatography over silica (B1680970) gel is a standard method. orgsyn.org

Enantiomeric Excess (e.e.) Assessment: Determining the enantiomeric purity is vital for any application involving chiral molecules.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing e.e. The compound or its ester derivative is passed through a column containing a chiral stationary phase. orgsyn.org The different interactions between the two enantiomers and the chiral phase cause them to travel through the column at different rates, allowing for their separation and quantification.

Enzymatic Resolution Monitoring: In procedures where enzymes are used to selectively react with one enantiomer in a racemic mixture, chromatography is used to track the reaction's success. rsc.org For instance, the enantioselective hydrolysis of a racemic diamide (B1670390) or diester of trans-cyclopropane-1,2-dicarboxylic acid can be monitored by HPLC to determine the yield and enantiomeric excess of the resulting chiral acid. rsc.org

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers, which is essential for the analysis of stereoisomers of cyclopropane dicarboxylic acid. The method's high efficiency and sensitivity make it suitable for determining the enantiomeric excess (ee) of chiral cyclopropane derivatives resulting from asymmetric synthesis.

For the analysis of chiral cyclopropane compounds, specialized chiral stationary phases (CSPs) are required. A commonly used CSP for this purpose is Chirasil-β-dex, a derivatized cyclodextrin. acs.org This type of stationary phase allows for the enantioselective separation of various cyclopropane derivatives. acs.org The GC method can provide critical information regarding the chemical yields, enantioselectivity, and catalytic activity in cyclopropanation reactions, often without requiring extensive work-up procedures. acs.org

However, a potential challenge in the GC analysis of cyclopropane dicarboxylic acids is their thermal lability. Some precursors, such as those derived from Meldrum's acid, can decompose within the hot GC injection port or column to yield the corresponding dicarboxylic acid derivatives. acs.orgnih.gov While this can be a complication, in some instances, the resulting dicarboxylic acid enantiomers can still be baseline separated on the chiral column. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile chiral compounds like this compound and its derivatives. Chiral HPLC methods enable the direct separation of enantiomers, which is critical for assessing the optical purity of synthesized materials.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For derivatives of trans-cyclopropane-1,2-dicarboxylic acid, polysaccharide-based CSPs, such as Chiralpak IA, have proven effective. chemrxiv.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like propan-2-ol, is optimized to achieve sufficient resolution between the enantiomeric peaks. chemrxiv.org Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, such as 215 nm. chemrxiv.org These methods are not only used for analytical determination of enantiomeric excess but can also be scaled up for the preparative separation of enantiomers. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak IA | chemrxiv.org |

| Mobile Phase | n-hexane/propan-2-ol (93:7) | chemrxiv.org |

| Flow Rate | 0.8 mL/min | chemrxiv.org |

| Temperature | 20 °C | chemrxiv.org |

| Detection | 215 nm | chemrxiv.org |

| Retention Time (t_R) for (1S,2S)-enantiomer | 20.4 min | chemrxiv.org |

| Retention Time (t_R) for (1R,2R)-enantiomer | 23.1 min | chemrxiv.org |

| Resolution (R_s) | 2.2 | chemrxiv.org |

Computational Chemistry and Molecular Modeling

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

Molecular docking and simulation are invaluable computational tools for investigating how ligands like cyclopropane-1,2-dicarboxylic acid derivatives interact with biological targets at an atomic level. nih.govnih.gov These methods are particularly useful in drug discovery and mechanistic enzymology.

In a study investigating inhibitors for the enzyme O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis in bacteria and plants, various cyclopropane-1,2-dicarboxylic acid derivatives were analyzed. nih.gov Although the parent compounds showed modest affinity, computational and spectroscopic approaches were combined to understand the binding mode of these small molecules to the OASS isoforms (OASS-A and OASS-B). nih.gov Molecular docking simulations can predict the preferred binding orientation of the ligand within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex. Such studies are crucial for structure-activity relationship (SAR) analyses and for guiding the design of more potent inhibitors. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules and the energetic profiles of chemical reactions. These methods are used to clarify reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

For reactions involving the formation of a cyclopropane ring (cyclopropanation), DFT calculations can be employed to explore various possible reaction pathways and identify the most energetically favorable one. acs.org For instance, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene, DFT calculations were used to compare different potential mechanisms, including various modes of catalyst-reactant interaction. acs.org The calculations identified the rate-limiting step and explained the observed high diastereoselectivity by analyzing steric hindrance and π–π stacking interactions in the transition state. acs.org Although not specific to this compound itself, these studies demonstrate the power of quantum chemical calculations to provide a detailed mechanistic understanding of the formation of the cyclopropane scaffold.

Biophysical Investigation Techniques

Fluorescence Emission Studies for Protein-Ligand Interaction Characterization

Fluorescence spectroscopy is a highly sensitive biophysical technique used to study protein-ligand interactions. It can monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a bound cofactor upon ligand binding.

This technique has been effectively used to characterize the interaction between cyclopropane-1,2-dicarboxylic acid derivatives and the enzyme O-acetylserine sulfhydrylase (OASS). nih.gov This enzyme contains a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is naturally fluorescent. nih.govnih.gov The binding of most of the studied cyclopropane derivatives to both OASS-A and OASS-B isoforms was found to induce a significant, several-fold increase in the fluorescence emission of the PLP coenzyme. nih.gov This enhancement is likely due to a change in the polarity of the active-site microenvironment upon ligand binding. nih.gov This property makes these compounds excellent probes for developing competition binding experiments, which can then be used to accurately determine the dissociation constants (K_d) for other ligands that may not produce a similar fluorescent signal. nih.gov

| Compound | Target Isoform | Dissociation Constant (K_d) | Observed Fluorescence Change | Source |

|---|---|---|---|---|

| cis-1,2-cyclopropanedicarboxylic acid (2) | OASS-A | 215 µM | Significant increase in PLP fluorescence | nih.gov |

| This compound (6) | OASS-A | 245 µM | Significant increase in PLP fluorescence | nih.gov |

| Tetrasubstituted cyclopropane derivative (23) | OASS-A | 9.0 µM | Significant increase in PLP fluorescence | nih.gov |

| Tetrasubstituted cyclopropane derivative (23) | OASS-B | 40 µM | Significant increase in PLP fluorescence | nih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides valuable information regarding the thermal stability of a compound, including its melting point, enthalpy of fusion, and decomposition temperature. While comprehensive research detailing the thermal behavior of this compound through DSC is not extensively available in publicly accessible literature, an understanding of its thermal stability can be inferred from available data for its isomers.

The thermal characteristics of dicarboxylic acid isomers are influenced by their stereochemistry, which affects crystal packing and intermolecular forces. For the isomers of cyclopropane-1,2-dicarboxylic acid, the cis and trans configurations exhibit different physical properties, including melting points.

Detailed Research Findings:

Specific DSC thermograms for this compound are not readily found in published research. However, melting point data for the isomers of 1,2-cyclopropanedicarboxylic acid have been reported. The cis-isomer, also known as (1R,2S)-rel-cyclopropane-1,2-dicarboxylic acid, is reported to have a melting point in the range of 139-140 °C. chemicalbook.com Information regarding the melting point of the specific (1R,2R) enantiomer is less definitive in readily available scientific literature.

In the absence of a specific DSC curve for the (1R,2R) isomer, a general understanding of the thermal events can be anticipated. A typical DSC thermogram for a pure, crystalline organic acid would exhibit a sharp endothermic peak corresponding to its melting point. The temperature at which this peak maximum occurs is the melting temperature (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus). At higher temperatures, an exothermic or endothermic deviation from the baseline might indicate decomposition. The onset temperature of this deviation is a measure of the compound's thermal stability.

A study on a related compound, cyclopropane-1,1,2-tricarboxylic acid, indicated a multi-step decomposition process, with the initial loss of carboxylic acid groups being a key thermal event. researchgate.net While this is a different molecule, it suggests that decarboxylation is a likely decomposition pathway for cyclopropane-dicarboxylic acids upon heating.

Interactive Data Table: Thermal Properties of Cyclopropane-1,2-dicarboxylic Acid Isomers

| Compound Name | Isomer | Melting Point (°C) | Boiling Point (°C) |

| cis-1,2-Cyclopropane dicarboxylic acid | cis | 139-140 chemicalbook.com | 305.8 ± 25.0 (Predicted) chemicalbook.com |

| This compound | trans | Not explicitly found | Not available |

Future Directions and Research Opportunities

Development of Next-Generation Asymmetric Synthetic Routes

The synthesis of enantiomerically pure cyclopropanes is a significant area of chemical research. Future efforts concerning (1R,2R)-cyclopropane-1,2-dicarboxylic acid are focused on developing more efficient, scalable, and sustainable asymmetric synthetic methods. While rhodium-catalyzed cyclopropanation and the use of chiral auxiliaries have proven effective, next-generation routes are being explored to overcome existing limitations. nih.govsemanticscholar.org

Key research frontiers include:

Biocatalysis: The use of engineered enzymes, or "cyclopropanases," presents a green and highly selective alternative to traditional metal-based catalysts. chemrxiv.org Computational design is being employed to create enzymes that can produce specific stereoisomers of cyclopropane (B1198618) derivatives from a wide range of substrates with high efficiency. chemrxiv.org

Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways. Developing photoredox-catalyzed methods for cyclopropane synthesis, potentially starting from abundant carboxylic acids, could provide a more atom-economical and environmentally friendly approach. nih.gov

Novel Catalyst Systems: Research into new chiral catalysts, including those based on earth-abundant metals, is ongoing. The goal is to develop systems that offer high diastereoselectivity and enantioselectivity for a broader scope of substrates under milder conditions. nih.govnih.gov For instance, different dirhodium tetracarboxylate catalysts have been optimized for various substituted diazoacetates to achieve high asymmetric induction. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Applications

The unique conformational rigidity of the cyclopropane ring makes its derivatives, including this compound, attractive scaffolds for drug discovery. unl.ptresearchgate.net These compounds can mimic peptide bonds or position functional groups in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.

Current research has identified derivatives of cyclopropane-1,2-dicarboxylic acid as inhibitors of enzymes like O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants. tandfonline.comnih.gov Future research is poised to expand into several new areas:

New Enzyme Inhibitors: The scaffold can be adapted to target other enzyme classes. Its ability to present carboxylic acid groups in a specific spatial arrangement makes it a candidate for inhibiting enzymes that recognize dicarboxylate substrates, such as certain metalloproteases or histone demethylases. researchgate.net

Neurochemical Probes: Cyclopropane-containing amino acids have shown activity as ligands for receptors in the central nervous system, such as the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Further functionalization of the (1R,2R)-dicarboxylic acid core could lead to novel probes for studying neurotransmission and potential therapeutics for neurological disorders.

Plant Growth Regulators: Derivatives of cyclopropane carboxylic acids are known to inhibit ethylene (B1197577) biosynthesis in plants, which is crucial for regulating processes like fruit ripening and senescence. unl.ptffhdj.com Designing new analogs could lead to more effective agents for agricultural applications, improving crop preservation and quality. ffhdj.com

| Potential Biological Target Class | Rationale for Exploration | Relevant Research Findings |

| Bacterial Enzymes (e.g., OASS) | The scaffold provides a rigid backbone for positioning functional groups to interact with enzyme active sites. OASS is absent in mammals, making it a good target for antibiotics. | Derivatives of cyclopropane-1,2-dicarboxylic acid have been synthesized and shown to bind to OASS isoforms from Salmonella typhimurium. tandfonline.comnih.gov |

| Histone Demethylases (e.g., KDM1A/LSD1) | The cyclopropylamine scaffold is a known inhibitor. The dicarboxylic acid offers a different substitution pattern for exploring structure-activity relationships. | α-substituted cyclopropylamine derivatives are known inhibitors of KDM1A. researchgate.net |

| Plant Biosynthesis Enzymes (e.g., ACC Oxidase) | Cyclopropane carboxylic acids are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene. | trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) is a known inhibitor of ethylene biosynthesis. ffhdj.com |

Expansion into Emerging Material Science Frontiers and Supramolecular Chemistry

The rigid and well-defined stereochemistry of this compound makes it an excellent candidate as a building block (tecton) in material science and supramolecular chemistry. Dicarboxylic acids are widely used in the synthesis of polymers and other materials. springernature.com

Future opportunities in this domain include:

Chiral Polymers: Incorporation of this chiral diacid into polyesters or polyamides could lead to the creation of advanced polymers with unique properties, such as thermal stability, specific recognition capabilities, or applications in chiral chromatography.

Metal-Organic Frameworks (MOFs): The dicarboxylate groups can act as linkers to connect metal ions, forming porous, crystalline structures. The inherent chirality of the linker could be transferred to the MOF, creating materials with potential applications in asymmetric catalysis, enantioselective separations, and sensing.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool for accelerating research and development. For this compound and its derivatives, computational approaches can provide deep insights and guide experimental work.

Future research will increasingly rely on:

Mechanism-Based Catalyst Design: As demonstrated with the engineering of cyclopropanases, multi-state computational workflows can be used to design catalysts with tailored stereoselectivity for specific reactions. chemrxiv.org This approach can be extended to design novel chemo-catalysts for the synthesis of complex cyclopropane derivatives.

Structure-Activity Relationship (SAR) Modeling: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of new derivatives. nih.gov This allows for the rational design of more potent and selective enzyme inhibitors or receptor ligands, as has been explored for OASS inhibitors. tandfonline.com

Materials Property Prediction: Predictive modeling can be used to forecast the properties of polymers or MOFs incorporating the cyclopropane diacid scaffold. This can guide synthetic efforts toward materials with desired characteristics, such as specific porosity, mechanical strength, or optical properties.

Multidisciplinary Research Synergies and Collaborative Initiatives

The full potential of this compound will be unlocked through collaborations that bridge traditional scientific disciplines. Chemistry plays a central role in connecting basic sciences with applied fields like medicine and engineering. mdpi.com

Future progress will be driven by: